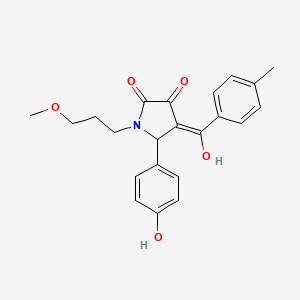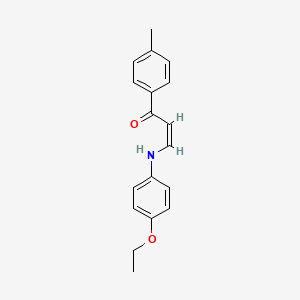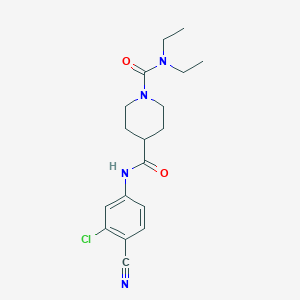![molecular formula C13H12N2O3 B5338285 N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide](/img/structure/B5338285.png)
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a furan ring and a methoxy group attached to a benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide typically involves the condensation reaction between furan-3-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
- N-[(Z)-furan-2-ylmethylideneamino]-4-methoxybenzamide
- N-[(Z)-thiophen-3-ylmethylideneamino]-4-methoxybenzamide
- N-[(Z)-pyridin-3-ylmethylideneamino]-4-methoxybenzamide
Comparison: N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties Compared to its analogs with thiophene or pyridine rings, the furan derivative may exhibit different reactivity and biological activity
Eigenschaften
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-4-2-11(3-5-12)13(16)15-14-8-10-6-7-18-9-10/h2-9H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIDAFAFFYCJD-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338207.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)

![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5338236.png)

![4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B5338242.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![(2,6-Dimethoxypyrimidin-4-yl)-[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B5338297.png)
![2-[2-Chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5338310.png)
